molecular formula C15H8O7S B12469269 3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid

3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid

Cat. No.: B12469269
M. Wt: 332.3 g/mol
InChI Key: LJVVXBBQWRGHNC-UHFFFAOYSA-N
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Description

3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired benzofuran derivatives in good yields . Another method involves the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ metal-catalyzed reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using hypervalent iodine reagents.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are possible due to the presence of the benzofuran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The compound’s structure allows it to interact with various biomolecules, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-DIOXO-2-BENZOFURAN-5-YLSULFONYL)BENZOIC ACID stands out due to its unique benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H8O7S

Molecular Weight

332.3 g/mol

IUPAC Name

3-[(1,3-dioxo-2-benzofuran-5-yl)sulfonyl]benzoic acid

InChI

InChI=1S/C15H8O7S/c16-13(17)8-2-1-3-9(6-8)23(20,21)10-4-5-11-12(7-10)15(19)22-14(11)18/h1-7H,(H,16,17)

InChI Key

LJVVXBBQWRGHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)OC3=O)C(=O)O

Origin of Product

United States

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